(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-((S)-2-((Cyclopentyloxy)carbonyl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H27NO6 and its molecular weight is 341.404. The purity is usually 95%.
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Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds with complex structures similar to the specified chemical, are known to inhibit microbial growth at concentrations lower than desired for industrial yields. This understanding is crucial in biotechnology and microbial engineering to increase microbial resistance against such inhibitory compounds, thereby enhancing biocatalyst performance in fermentative production processes (Jarboe, Royce, & Liu, 2013).
Reactive Carbonyl Species (RCS) and Chronic Diseases
Reactive carbonyl species (RCS), which include a variety of carbonyl and carboxylic acid compounds, play a significant role in cellular damage leading to chronic diseases. Understanding the properties, identification, and therapeutic management of RCS is vital for developing strategies to combat diseases associated with oxidative stress and RCS accumulation (Fuloria et al., 2020).
Antioxidant, Microbiological, and Cytotoxic Activity of Carboxylic Acids
The biological activity of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, has been extensively studied. These studies aim to correlate the structural differences of carboxylic acids with their bioactivity, thereby providing insights into designing more effective therapeutic agents and understanding their mechanism of action (Godlewska-Żyłkiewicz et al., 2020).
Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid, a biomass-derived compound featuring both carbonyl and carboxyl functional groups, highlights the potential of using renewable resources for drug synthesis. Its derivatives find applications in various medical fields, illustrating the versatile utility of carboxylic acids in drug development and the potential for greener chemical processes (Zhang et al., 2021).
Liquid-Liquid Extraction of Carboxylic Acids
The separation and recovery of carboxylic acids from aqueous solutions through liquid-liquid extraction (LLX) are critical in industrial processes, especially in the context of producing bio-based plastics from organic acids. This research area focuses on developing new solvent systems, including ionic liquids, for efficient carboxylic acid recovery, emphasizing the environmental and economic aspects of bio-based production processes (Sprakel & Schuur, 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme prolyl oligopeptidase (POP) . POP is involved in the cleavage of proline-containing peptides, which play a crucial role in various physiological processes, including the regulation of neuropeptides and peptide hormones .
Mode of Action
The compound acts as a competitive inhibitor of POP. By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzyme’s activity. This inhibition leads to an accumulation of proline-containing peptides, which can modulate various signaling pathways and physiological responses .
Biochemical Pathways
The inhibition of POP affects several biochemical pathways, particularly those involving neuropeptides such as substance P, neurotensin, and vasopressin . These neuropeptides are involved in pain perception, mood regulation, and water balance. The accumulation of these peptides due to POP inhibition can lead to altered signaling in these pathways, potentially resulting in therapeutic effects for conditions like depression, anxiety, and cognitive disorders .
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties:
These properties contribute to its high bioavailability and effective concentration at the target sites.
Result of Action
At the molecular level, the inhibition of POP leads to increased levels of proline-containing peptides. This can result in enhanced neurotransmission and modulation of synaptic plasticity. At the cellular level, these changes can improve cognitive functions, reduce anxiety, and alleviate depressive symptoms .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors:
- Presence of other substances : Co-administration with other drugs that affect cytochrome P450 enzymes can alter its metabolism and efficacy .
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and ensuring its stability during storage and administration.
: Based on general knowledge of enzyme inhibitors and pharmacokinetics. Specific studies on this compound may provide more detailed insights.
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-cyclopentyloxycarbonyl-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO6/c1-17(2,3)13(16(23)24-11-6-4-5-7-11)14(20)18-9-10(19)8-12(18)15(21)22/h10-13,19H,4-9H2,1-3H3,(H,21,22)/t10-,12+,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOGPIGJXDYBIY-WXHSDQCUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)O)O)C(=O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)O)O)C(=O)OC2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.